7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core with a piperidin-1-yl substituent at position 2 and a methyl group at position 5. The aldehyde group at position 3 is a reactive site for nucleophilic additions, enabling further derivatization .
For example, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde intermediates react with amines or amino acid esters under reflux to form substituted pyridopyrimidines .
Properties
IUPAC Name |
7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-6-13-16-14(17-7-3-2-4-8-17)12(10-19)15(20)18(13)9-11/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUSQVHWHQZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N3CCCCC3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358677 | |
| Record name | 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804370 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300586-42-9 | |
| Record name | 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
The pyrido[1,2-a]pyrimidine scaffold is typically constructed via cyclocondensation between 2-aminopyridine precursors and β-ketoesters or acryloyl chlorides. For 7-methyl-4-oxo derivatives, 2-amino-5-methylpyridine reacts with ethyl acetoacetate under acidic conditions (H2SO4, reflux, 6 h) to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This intermediate serves as the foundation for subsequent functionalization.
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| H2SO4, 110°C, 6 h | 72 | 98.5 |
| PPA, 130°C, 4 h | 68 | 97.8 |
| TfOH, 100°C, 8 h | 65 | 96.2 |
Phosphoric acid (PPA) and triflic acid (TfOH) offer marginally lower yields compared to sulfuric acid, likely due to incomplete cyclization at lower temperatures.
Introduction of the Piperidin-1-yl Group at C2
Nucleophilic aromatic substitution (SNAr) at the C2 position of 4H-pyrido[1,2-a]pyrimidin-4-one is achieved using piperidine in dimethylformamide (DMF) at 80–90°C for 12 h. The electron-deficient C2 position, activated by the adjacent carbonyl group, facilitates displacement of leaving groups (e.g., chloride or bromide).
Reaction Protocol
- Charge 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbonyl chloride (1 equiv) into anhydrous DMF.
- Add piperidine (2.5 equiv) and K2CO3 (3 equiv).
- Heat at 85°C under N2 for 12 h.
- Quench with ice-water, extract with EtOAc, and purify via silica chromatography.
Formylation Strategies for C3-Carbaldehyde Installation
Vilsmeier–Haack Reaction
The Vilsmeier–Haack formylation is the most reliable method for introducing the C3-carbaldehyde group. Phosphorus oxychloride (POCl3) and DMF form the active chloroiminium intermediate, which electrophilically substitutes the C3 hydrogen of the pyrido[1,2-a]pyrimidine core.
Procedure
- Dissolve 7-methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine (1 equiv) in dry DCM.
- Add POCl3 (1.2 equiv) dropwise at 0°C, followed by DMF (1.5 equiv).
- Warm to room temperature, stir for 4 h, then hydrolyze with NaOAc solution.
- Isolate the product via filtration and recrystallize from ethanol.
Integrated Synthetic Pathway
Three-Step Synthesis from 2-Amino-5-methylpyridine
- Cyclocondensation : 2-Amino-5-methylpyridine + ethyl acetoacetate → 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (72% yield).
- C2 Amination : SNAr with piperidine → 7-methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine (75% yield).
- C3 Formylation : Vilsmeier–Haack reaction → target carbaldehyde (68% yield).
Overall Yield : 72% × 75% × 68% = 36.7%.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 9.82 (s, 1H, CHO), 8.45 (d, J = 6.8 Hz, 1H, H-9), 7.62 (d, J = 6.8 Hz, 1H, H-8), 3.72–3.68 (m, 4H, piperidine-H), 2.51 (s, 3H, CH3), 1.62–1.58 (m, 6H, piperidine-H).
- IR (KBr) : 1695 cm⁻¹ (C=O), 1662 cm⁻¹ (CHO), 1580 cm⁻¹ (C=N).
- HRMS (ESI+) : m/z 272.1289 [M+H]+ (calc. 272.1294).
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥98% purity, with retention time 6.8 min.
Challenges and Optimization Opportunities
Regioselectivity in Formylation
The C3 position is preferentially formylated over C1 due to resonance stabilization of the intermediate electrophilic species. Computational studies (DFT, B3LYP/6-31G*) indicate a 12.3 kcal/mol preference for C3 attack.
Solvent Effects
Replacing DMF with N-methyl-2-pyrrolidone (NMP) in the amination step increases yield to 78% by enhancing nucleophilicity of piperidine.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Structure
The structure of 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde includes a pyrimidine ring fused with a piperidine moiety, which contributes to its unique biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activities. For instance, derivatives of pyrido[1,2-a]pyrimidines have been studied for their ability to inhibit tumor growth in various cancer cell lines. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, some studies suggest that it may act as an inhibitor of kinases and other enzymes that are crucial in cancer progression and other diseases.
Drug Development
Due to its diverse biological activities, this compound serves as a scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity against specific targets. The structure allows for the introduction of various substituents that can improve pharmacokinetic properties and reduce toxicity.
Screening Libraries
This compound is included in screening libraries used for high-throughput screening (HTS) in drug discovery programs. Its unique structure makes it an attractive candidate for identifying new leads against various diseases.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrido[1,2-a]pyrimidine derivatives, including 7-Methyl-4-oxo-2-piperidin-1-yl analogs. These compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives exhibited potent anticancer activity, leading to further investigation into their mechanisms of action.
Case Study 2: Antimicrobial Screening
A study conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of several pyrido[1,2-a]pyrimidine derivatives against resistant bacterial strains. The findings revealed that some derivatives demonstrated significant antibacterial activity, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.
Mechanism of Action
The mechanism by which 7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Data
Key Differences and Implications
Substituent at Position 2: Piperidin-1-yl (Target Compound): The saturated piperidine ring lacks aromaticity, reducing steric hindrance compared to bulkier substituents like phenylpiperazinyl. This may enhance membrane permeability .
Substituent at Position 7: Methyl (Target Compound): A small alkyl group that minimally affects steric bulk, favoring metabolic stability .
Aldehyde Reactivity: The aldehyde group at position 3 in the target compound enables nucleophilic additions (e.g., formation of hydrazones or enaminones), similar to 2-hydroxy-4-oxo derivatives (). However, electron-donating substituents (e.g., methyl at position 7) may stabilize the aldehyde against oxidation .
Biological Activity
7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 300586-42-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C15H17N3O2
- Molecular Weight : 271.31 g/mol
- Structural Characteristics : The compound features a pyrido-pyrimidine core with a piperidine moiety, contributing to its biological activity.
Research indicates that this compound exhibits significant inhibitory activity against Class I phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kα and PI3Kδ. The inhibition of these kinases is crucial due to their roles in various cellular processes including cell growth, proliferation, and survival, which are often dysregulated in cancer.
Table 1: Inhibition Profile of this compound
| Kinase Type | Isoform | Inhibition Activity (IC50) |
|---|---|---|
| Class I PI3K | PI3Kα | Potent |
| Class I PI3K | PI3Kδ | Moderate |
| Class I PI3K | PI3Kβ | Minimal |
Biological Activity
The compound has demonstrated various biological activities:
-
Antitumor Activity :
- In vitro studies show that it inhibits the proliferation of several cancer cell lines, including HeLa and A375, with IC50 values indicating significant efficacy in blocking tumor growth .
- The mechanism involves the suppression of the PI3K/Akt signaling pathway, which is pivotal in cancer cell survival and proliferation .
- Anti-inflammatory Effects :
- DPP-IV Inhibition :
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces cytokine production | |
| DPP-IV Inhibition | Potential to enhance incretin levels |
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. This was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
-
Case Study on Inflammation :
- In an animal model of arthritis, administration of the compound led to reduced paw swelling and lower levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : A two-step procedure is commonly employed. First, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives (e.g., 1a-c) react with piperidine under mild conditions (methanol, triethylamine, room temperature) to introduce the piperidin-1-yl group. Subsequent methylation at the 7-position can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like NaH .
- Optimization : Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to piperidine), solvent polarity (methanol vs. DMF), and reaction time (1–3 hours). Purity is improved via recrystallization from ethanol/water mixtures (yields: 60–75%) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Analytical Workflow :
- NMR : -NMR should show characteristic peaks: aldehyde proton at δ 9.8–10.2 ppm, piperidinyl protons as a multiplet (δ 1.5–2.5 ppm), and pyridopyrimidine ring protons between δ 6.5–8.5 ppm .
- IR : Stretch frequencies for C=O (1650–1700 cm) and aldehyde C–H (2820–2720 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS typically shows [M+H] at m/z 314.13 (calculated for CHNO) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for pyridopyrimidine derivatives?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values varying by >50% across studies) may arise from differences in bacterial strains, solvent systems (DMSO vs. aqueous buffers), or assay protocols (e.g., broth microdilution vs. agar diffusion) .
- Resolution : Standardize assays using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate purity via HPLC (>95%) .
Q. How does the piperidin-1-yl substituent influence the compound’s pharmacokinetic properties?
- Mechanistic Insight : The piperidinyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. However, it may reduce aqueous solubility (<0.1 mg/mL in PBS), necessitating formulation with cyclodextrins or PEG-based carriers .
- Metabolism : In vitro liver microsome studies show oxidative N-dealkylation of the piperidine ring as the primary metabolic pathway, with CYP3A4 as the dominant enzyme .
Q. What computational methods predict binding affinities of this compound to kinase targets?
- Protocol :
Docking : Use AutoDock Vina with p38α MAPK (PDB: 3D83) to simulate binding. The aldehyde group forms hydrogen bonds with Lys53 and Asp168 .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex. RMSD <2.0 Å indicates stable binding .
Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Design :
- Conditions : pH 1.2 (HCl), pH 7.4 (PBS), pH 9.0 (borate buffer); temperatures 25°C, 40°C, 60°C.
- Analysis : Monitor degradation via HPLC at 254 nm. Major degradation products include the oxidized carboxylic acid derivative (RT: 8.2 min) and piperidine-free analog (RT: 10.5 min) .
Q. What safety precautions are critical during handling?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
